![molecular formula C16H23FN2O4S B3984950 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B3984950.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide, commonly known as CFSGHA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of N-acyl cyclic glycine derivatives, which have been studied for their pharmacological properties. CFSGHA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of CFSGHA is not fully understood, but it is believed to act on the glycine receptor, which is involved in the regulation of pain and inflammation. CFSGHA has been shown to enhance the activity of the glycine receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
CFSGHA has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
CFSGHA has several advantages for use in lab experiments, including its ease of synthesis and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on CFSGHA, including:
1. Further studies on its mechanism of action and its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer.
2. Studies on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
3. Studies on its potential toxicity and safety profile, particularly at high concentrations.
4. Development of novel derivatives of CFSGHA with improved pharmacological properties.
5. Studies on its potential use in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, CFSGHA is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research. However, there are also limitations to its use, and further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Scientific Research Applications
CFSGHA has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models, making it a promising candidate for further research. Additionally, CFSGHA has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c17-13-6-8-15(9-7-13)24(22,23)19(12-16(21)18-10-11-20)14-4-2-1-3-5-14/h6-9,14,20H,1-5,10-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJCWWHEAIFGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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